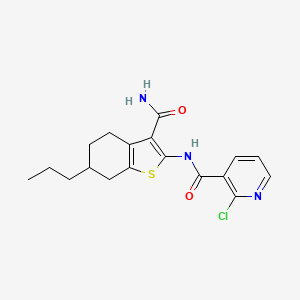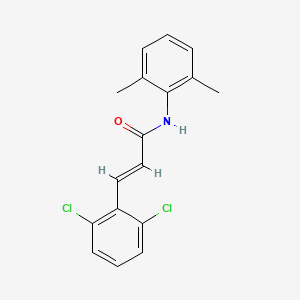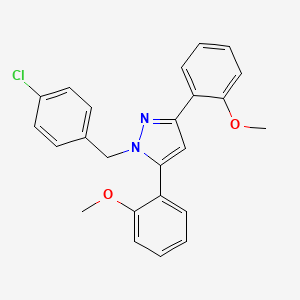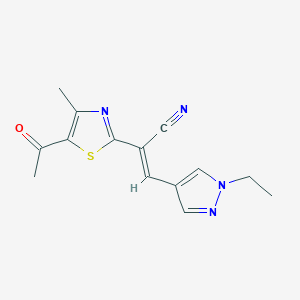
N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a pyridine ring, and functional groups such as carbamoyl and chloropyridine.
准备方法
The synthesis of N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the benzothiophene core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The chloropyridine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbamoyl group to amines or other derivatives.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and pyridine rings can bind to active sites, while the functional groups may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Compared to other similar compounds, N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
- N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
- N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-isopropoxyphenyl)-4-quinolinecarboxamide These compounds share the benzothiophene core but differ in their substituents, which can lead to variations in their chemical and biological properties.
属性
分子式 |
C18H20ClN3O2S |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2S/c1-2-4-10-6-7-11-13(9-10)25-18(14(11)16(20)23)22-17(24)12-5-3-8-21-15(12)19/h3,5,8,10H,2,4,6-7,9H2,1H3,(H2,20,23)(H,22,24) |
InChI 键 |
QHZJFIDZZOVZNW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(N=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926960.png)

![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14926972.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926991.png)
![N-(4-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926993.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926998.png)


![N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927049.png)
methanone](/img/structure/B14927050.png)
![N-(2,4-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14927057.png)
